10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(pyridin-3-yl)methanone
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Overview
Description
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(pyridin-3-yl)methanone is a chemical compound with a complex structure that includes a dibenzoazepine core and a pyridine moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a biphenylamine derivative to form the dibenzoazepine core, which is then reacted with a pyridine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(pyridin-3-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or bind to receptors to alter their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A structurally related compound with similar biological activities.
Desipramine: Another dibenzoazepine derivative used as an antidepressant.
Imipramine: A tricyclic antidepressant with a similar core structure.
Uniqueness
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(pyridin-3-yl)methanone is unique due to the presence of the pyridine moiety, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-20(17-8-5-13-21-14-17)22-18-9-3-1-6-15(18)11-12-16-7-2-4-10-19(16)22/h1-10,13-14H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFDEHYBJPJBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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